![molecular formula C8H13NO2 B2931362 [5-(t-Butyl)oxazol-4-yl]methanol CAS No. 930591-55-2](/img/structure/B2931362.png)
[5-(t-Butyl)oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(t-Butyl)oxazol-4-yl]methanol” is a chemical compound that falls under the category of oxazoles. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . The synthesis of oxazoline-based ring structures has gained much recognition in synthetic organic chemistry due to their biological activities .Molecular Structure Analysis
The molecular formula of “[5-(t-Butyl)oxazol-4-yl]methanol” is C8H13NO2. Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles and its derivatives are a part of a number of medicinal compounds . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
The molecular weight of “[5-(t-Butyl)oxazol-4-yl]methanol” is 155.197. Oxazoles is a stable liquid at room temperature with a boiling point of 69 °C .Applications De Recherche Scientifique
Methanol as a Hydrogen Donor and Catalyst
Methanol as a Hydrogen Donor in Homogeneous Catalysis : Methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, especially for the reduction of ketones to alcohols. This process, facilitated by t-phosphine-ruthenium-chloride systems, is an essential chemical reaction for the synthesis of various compounds, demonstrating methanol's role in facilitating reductive transformations in organic chemistry (Smith & Maitlis, 1985).
Advances in Methanol Utilization : Methanol's utility extends beyond being a basic chemical feedstock; it is crucial for hydrogen generation via membrane reactor technology. Methanol's conversion into more complex compounds and its role in reducing CO2 emissions highlight its significance in both chemical synthesis and environmental sustainability (Dalena et al., 2018).
Catalysis and Chemical Synthesis
Peptide-Catalyzed Conversion of Oxazol-5(4H)-ones : The catalytic conversion of oxazolones into enantiomerically enriched α-amino acid derivatives showcases the application of catalysts in achieving high levels of stereocontrol in synthesis. This method emphasizes the importance of specific chemical structures in facilitating reactions critical for producing compounds with significant biological activity (Metrano & Miller, 2014).
Catalysis by Tris(triazolyl)methanol-Cu(I) Structures : The development of highly active catalysts based on tris(triazolyl)methanol-Cu(I) structures for Huisgen 1,3-dipolar cycloadditions illustrates the ongoing advancements in the field of click chemistry, enabling efficient and selective synthesis of triazole-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Ozcubukcu et al., 2009).
Mécanisme D'action
Target of Action
It’s known that oxazoline-based compounds, which include [5-(t-butyl)oxazol-4-yl]methanol, have a wide range of biological activities . These compounds interact with various targets, depending on their specific structures and functional groups .
Mode of Action
Oxazoline-based compounds are known to interact with their targets in a variety of ways . The interaction often involves binding to a specific site on the target molecule, which can lead to changes in the target’s function or activity .
Biochemical Pathways
Oxazoline-based compounds are known to affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to a variety of downstream effects, including changes in cellular function and activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Oxazoline-based compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
Orientations Futures
Oxazole derivatives have been drawing the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “[5-(t-Butyl)oxazol-4-yl]methanol” and similar compounds could have potential applications in medicinal chemistry in the future.
Propriétés
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYIGRVJUYRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)
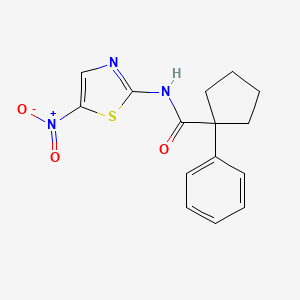
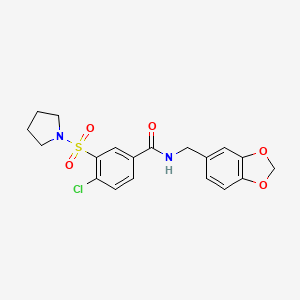
![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)


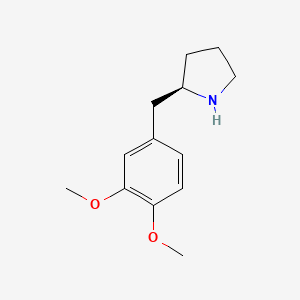
![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)
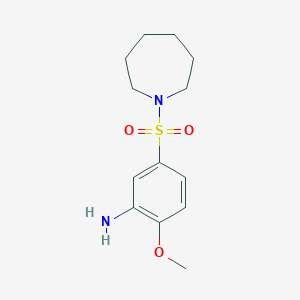
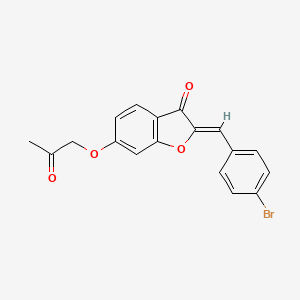
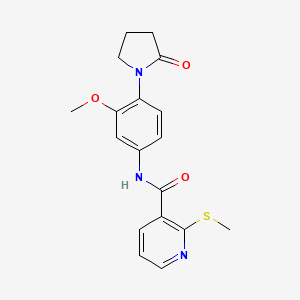
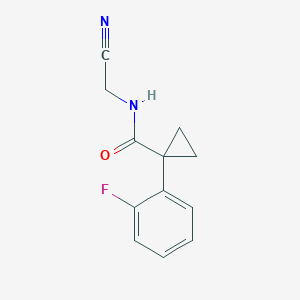
![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)